molecular formula C8H17ClN2O B1469725 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride CAS No. 1423032-06-7

1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride

Cat. No.: B1469725
CAS No.: 1423032-06-7
M. Wt: 192.68 g/mol
InChI Key: CWHJBNSUXWNOSD-UHFFFAOYSA-N
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Description

1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O and its molecular weight is 192.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride is the norepinephrine-dopamine reuptake system . This system plays a crucial role in regulating mood and focus by controlling the levels of norepinephrine and dopamine in the brain.

Mode of Action

This compound acts as a norepinephrine-dopamine reuptake inhibitor . It binds to the norepinephrine and dopamine transporters, blocking the reuptake of these neurotransmitters into presynaptic neurons. This action increases the concentration of norepinephrine and dopamine in the synaptic cleft, enhancing their signaling .

Result of Action

The inhibition of norepinephrine and dopamine reuptake by this compound can lead to increased levels of these neurotransmitters in the synaptic cleft. This can result in enhanced neurotransmission, potentially leading to improved mood and increased alertness . .

Properties

IUPAC Name

1-[3-(methylaminomethyl)pyrrolidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(11)10-4-3-8(6-10)5-9-2;/h8-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHJBNSUXWNOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-06-7
Record name Ethanone, 1-[3-[(methylamino)methyl]-1-pyrrolidinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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